![molecular formula C20H26O2S2 B14340900 1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] CAS No. 102454-61-5](/img/structure/B14340900.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] is an organic compound with the molecular formula C20H26O2S2 This compound features a butane backbone with two benzene rings attached via ether linkages, each benzene ring further substituted with an ethylsulfanyl group
Métodos De Preparación
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] typically involves the reaction of 1,4-butanediol with 4-(ethylsulfanyl)phenol in the presence of a suitable catalyst. The reaction proceeds through the formation of ether linkages between the butane backbone and the benzene rings. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, forming the corresponding hydrocarbon.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles under controlled temperature and pressure. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
Comparación Con Compuestos Similares
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] can be compared with similar compounds such as:
1,1’-[1,4-Butanediylbis(oxy)]bis(4-ethylbenzene): Lacks the ethylsulfanyl groups, resulting in different chemical and biological properties.
Benzene, 1,1’-(1,4-butanediyl)bis-: Similar backbone but without the ether linkages, leading to different reactivity and applications.
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-: Contains a buten-3-yne linkage, offering distinct chemical behavior.
Propiedades
Número CAS |
102454-61-5 |
|---|---|
Fórmula molecular |
C20H26O2S2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-4-[4-(4-ethylsulfanylphenoxy)butoxy]benzene |
InChI |
InChI=1S/C20H26O2S2/c1-3-23-19-11-7-17(8-12-19)21-15-5-6-16-22-18-9-13-20(14-10-18)24-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clave InChI |
UJLWFUQCBDQWEO-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


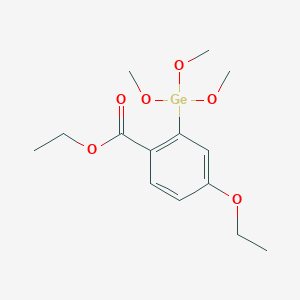
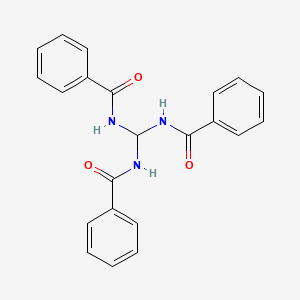

![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)

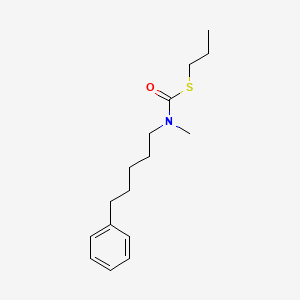
![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)

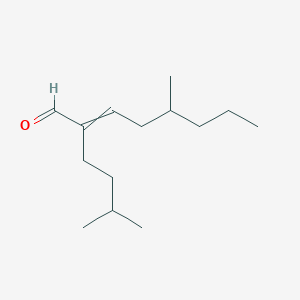
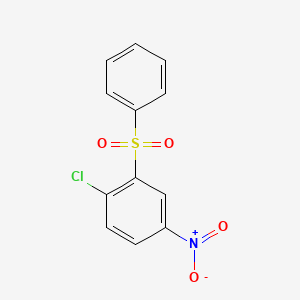
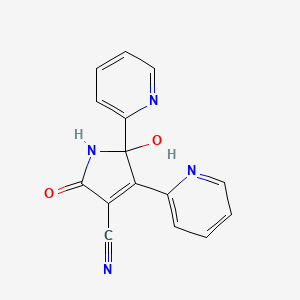

![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
